N'-benzyl-N-(3-methylbutyl)oxamide

Description

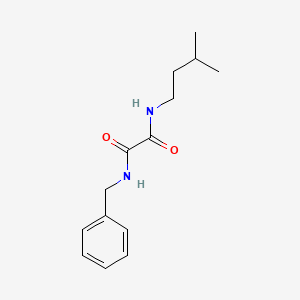

N'-Benzyl-N-(3-methylbutyl)oxamide is a substituted oxamide derivative featuring a benzyl group (aromatic substituent) and a branched 3-methylbutyl (aliphatic) group attached to the oxamide backbone (-NH-C(O)-C(O)-NH-). Oxamides are diamides of oxalic acid, known for their structural versatility and applications in agrochemicals, corrosion inhibition, and coordination chemistry .

Key structural attributes:

Properties

CAS No. |

404838-60-4 |

|---|---|

Molecular Formula |

C14H20N2O2 |

Molecular Weight |

248.32 g/mol |

IUPAC Name |

N'-benzyl-N-(3-methylbutyl)oxamide |

InChI |

InChI=1S/C14H20N2O2/c1-11(2)8-9-15-13(17)14(18)16-10-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,15,17)(H,16,18) |

InChI Key |

YJSOEFATLBQHOS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCNC(=O)C(=O)NCC1=CC=CC=C1 |

solubility |

2.6 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-benzyl-N-(3-methylbutyl)oxamide typically involves the reaction of benzylamine and 3-methylbutylamine with oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

Step 1: Benzylamine and 3-methylbutylamine are dissolved in anhydrous dichloromethane.

Step 2: Oxalyl chloride is added dropwise to the solution while maintaining the temperature below 0°C.

Step 3: The reaction mixture is stirred for several hours at room temperature.

Step 4: The resulting product is purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of N’-benzyl-N-(3-methylbutyl)oxamide may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-benzyl-N-(3-methylbutyl)oxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The benzyl group can be substituted with other functional groups using electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N’-benzyl-N-(3-methylbutyl)oxamide has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase and butyrylcholinesterase.

Medicine: Explored for its potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer’s disease.

Industry: Utilized as a stabilizer in polymer formulations and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’-benzyl-N-(3-methylbutyl)oxamide involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. The compound may also interact with other molecular pathways, depending on its specific application.

Comparison with Similar Compounds

Comparison with Similar Oxamide Compounds

Structural and Physicochemical Properties

A comparative analysis of N'-benzyl-N-(3-methylbutyl)oxamide with other oxamides is summarized in Table 1.

Table 1: Structural and Physical Comparisons

*Estimated based on analogous compounds.

Key Observations:

- Solubility: The benzyl and branched alkyl groups in this compound reduce water solubility compared to unsubstituted oxamide, aligning with trends in tetraalkyl oxamides (e.g., tetraethyloxamide is hygroscopic but dissolves in nonpolar solvents) .

- Thermal Stability : Substituted oxamides generally exhibit lower melting points (e.g., ~150°C for N,N′-dimethyloxamide) compared to oxamide (419°C), suggesting reduced crystallinity due to steric hindrance .

Functional and Reactivity Comparisons

(a) Corrosion Inhibition

- N,N′-Bis[2-hydroxynaphthylidene]oxamide : Demonstrates >80% inhibition efficiency in 3.5% NaCl due to aromatic π-electrons and hydroxyl groups adsorbing onto metal surfaces .

- This compound : The benzyl group may enhance adsorption via π-interactions, while the aliphatic chain could reduce solubility in aqueous electrolytes, limiting efficacy compared to hydroxynaphthylidene derivatives.

(b) Slow-Release Fertilizer Potential

Spectroscopic and Electronic Properties

- UV Absorption : Oxamides exhibit weak bands at 240–310 nm and intense bands below 250 nm. Substituted derivatives like this compound may show redshifted absorption due to conjugation with the benzyl group .

- NMR : The 3-methylbutyl group would produce distinct δ 0.8–1.5 ppm (CH₃ and CH₂ signals), while benzyl protons resonate at δ 7.2–7.4 ppm, as seen in N-benzyl-N'-(3-chlorophenyl)oxamide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.